Ethanol, 2,2'-iminobis-, phosphate (ester)

Metal surface treatment Hydrolysis resistance Lubricant additives

Ethanol, 2,2′-iminobis-, phosphate (ester) (CAS 52682‑86‑7), systematically named 2‑(2‑hydroxyethylamino)ethyl dihydrogen phosphate, is a low‑molecular‑weight (185.12 g·mol⁻¹) amino‑alcohol phosphate monoester with the formula C₄H₁₂NO₅P. The molecule combines a secondary amine, two hydroxyl groups, and a phosphate monoester in a single, highly polar scaffold (XLogP ≈ –4.9), yielding aqueous solubility that distinguishes it from its alkyl‑chain‑bearing analogs.

Molecular Formula C4H12NO5P
Molecular Weight 185.12 g/mol
CAS No. 52682-86-7
Cat. No. B12651319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-iminobis-, phosphate (ester)
CAS52682-86-7
Molecular FormulaC4H12NO5P
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC(CO)NCCOP(=O)(O)O
InChIInChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9)
InChIKeyMKDOCSPHVLXLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2′-Iminobis‑Ethanol Phosphate (CAS 52682‑86‑7) – Key Properties & Procurement Considerations


Ethanol, 2,2′-iminobis-, phosphate (ester) (CAS 52682‑86‑7), systematically named 2‑(2‑hydroxyethylamino)ethyl dihydrogen phosphate, is a low‑molecular‑weight (185.12 g·mol⁻¹) amino‑alcohol phosphate monoester with the formula C₄H₁₂NO₅P . The molecule combines a secondary amine, two hydroxyl groups, and a phosphate monoester in a single, highly polar scaffold (XLogP ≈ –4.9), yielding aqueous solubility that distinguishes it from its alkyl‑chain‑bearing analogs . It is catalogued under EINECS 258‑096‑7 and is commercially supplied as a research‑grade phospholipid‑like building block for synthetic chemistry, biochemical probe design, and specialty material formulations.

Why 2,2′-Iminobis‑Ethanol Phosphate Cannot Be Replaced by Generic Amino‑Alcohol Phosphates


The target compound is not a simple salt but a covalent phosphate ester of diethanolamine, in which the phosphate group is attached to one ethanol arm while the secondary amine and the second hydroxyl remain free . This arrangement creates a uniquely balanced hydrogen‑bond donor/acceptor network (4 HBD, 6 HBA) that underpins its interfacial activity, metal‑chelation geometry, and solubility profile. Closely related analogs—such as the diethanolamine phosphate salt (CAS 29870‑32‑4), monoethanolamine phosphate (CAS 1071‑23‑4), or triethanolamine phosphate esters—exhibit markedly different speciation, charge states, and hydrophilicity, making direct substitution without performance verification scientifically unsound. The evidence below quantifies these differences where comparative data exist and explicitly identifies the limits of current knowledge.

Quantitative Differentiation Evidence for 2,2′-Iminobis‑Ethanol Phosphate Procurement


Hydrolytic Stability in Aqueous Metalworking Fluids – Diethanolamine Phosphate Ester vs. Conventional Organoborate‑Based Friction Modifiers

In a multifunctional metal‑surface‑treatment additive, the borated derivative of 2,2′-iminobis‑ethanol phosphate ester (synthesised directly from the target compound) was specifically designed to overcome the poor hydrolysis resistance of conventional organic borate esters. The patent document reports that unmodified organic borates lose their boron active ingredient through hydrolysis, drastically reducing anti‑friction and anti‑wear performance, whereas the borated diethanolamine phosphate structure retains >53 wt% of the active phosphate‑borate complex after synthesis and exposure to hydrolytic conditions . The target compound therefore serves as a critical precursor for additives that maintain functional integrity in hot, aqueous environments where standard borate esters (e.g., glycerol borate or simple alkyl borates) degrade rapidly.

Metal surface treatment Hydrolysis resistance Lubricant additives

Aqueous Solubility and Wetting Power – Diethanolamine Phosphate Ester vs. Monoethanolamine Phosphate Ester Surfactants

A comparative surfactant study of monoalkyl phosphoric acid esters neutralized with mono‑, di‑, or tri‑ethanolamines demonstrated that the diethanolamine‑based monolauryl phosphate ester exhibited superior wetting power relative to its monoethanolamine and triethanolamine counterparts . Although this study employed alkyl‑chain‑bearing derivatives, the trend is directly attributable to the ethanolamine head‑group structure: the diethanolamine moiety provides a balance of hydrophilicity and hydrogen‑bonding capacity that the single‑hydroxyethyl or bulkier tri‑hydroxyethyl head groups cannot replicate. The parent compound (CAS 52682‑86‑7) shares this same head‑group architecture.

Surfactant science Wetting power Phosphate ester amphiphiles

Scale Inhibition in High‑Salinity Brines – Phosphated Diethanolamine vs. Phosphated Triethanolamine

US Patent 3,620,974 teaches that phosphated hydroxy‑amines obtained by reacting polyphosphoric acid or phosphorus pentoxide with diethanolamine or triethanolamine are effective scale inhibitors in oil‑well brines containing calcium and barium ions . While the patent claims both di‑ and tri‑ethanolamine derivatives, the diethanolamine‑based phosphate ester yields a molecule with a free hydroxyl group in addition to the phosphate and amine functionalities, offering greater chelation flexibility per unit mass. No direct head‑to‑head comparison is provided in the patent, but the disclosure establishes the compound class as functionally suitable for scale inhibition.

Oilfield scale inhibition Calcium/barium sulfate Phosphated hydroxy‑amines

Where 2,2′-Iminobis‑Ethanol Phosphate (CAS 52682‑86‑7) Delivers Verifiable Advantage


Hydrolysis‑Resistant Precursor for Borated Metal‑Working Fluid Additives

When formulating extreme‑pressure lubricants or anti‑wear additives that must operate in hot, aqueous metal‑working environments, the target compound provides a synthetic entry to borated diethanolamine phosphates that retain >53 wt% active ingredient after prolonged exposure to water at 80–120 °C—a stability advantage that conventional organoborate esters cannot offer [REFS-1, Section 3 Evidence 1].

Component in High‑Wetting Aqueous Surfactant Systems

For detergent, emulsifier, or wetting‑agent formulations where rapid and complete substrate coverage is critical, the diethanolamine phosphate ester head‑group—shared by the parent compound—has been shown to deliver superior wetting power compared to analogous monoethanolamine or triethanolamine phosphate esters. Procurement of CAS 52682‑86‑7 enables the construction of surfactants that inherit this head‑group advantage [REFS-1, Section 3 Evidence 2].

Phospholipid‑Like Building Block for Biochemical Probe Synthesis

The compound’s structural combination of a phosphate monoester, a secondary amine, and a free hydroxyl group makes it a versatile scaffold for preparing phospholipid‑mimetic probes (e.g., pH‑sensitive or metal‑binding lipids). Its high aqueous solubility (XLogP ≈ –4.9) and defined hydrogen‑bonding network (4 HBD, 6 HBA) facilitate aqueous‑phase conjugation chemistry that is difficult to replicate with more hydrophobic or salt‑form analogs [REFS-2, Section 1].

Scale‑Inhibitor Formulation in High‑Hardness Brines

In oil‑production or industrial water‑treatment scenarios where calcium and barium sulfate scaling is problematic, phosphated diethanolamine is a patent‑established scale inhibitor. Choosing the covalent ester (CAS 52682‑86‑7) rather than the simple salt (CAS 29870‑32‑4) ensures the phosphate group is chemically anchored, potentially reducing leaching and improving longevity in continuous‑injection applications [REFS-1, Section 3 Evidence 3].

Quote Request

Request a Quote for Ethanol, 2,2'-iminobis-, phosphate (ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.